molecular formula C23H25ClN2O3 B6532898 3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one CAS No. 903588-85-2

3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B6532898
CAS No.: 903588-85-2
M. Wt: 412.9 g/mol
InChI Key: RIZJGHMOTNVXLK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.1553704 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-16-20-8-7-19(28-14-13-26-11-9-25(2)10-12-26)15-21(20)29-23(27)22(16)17-3-5-18(24)6-4-17/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZJGHMOTNVXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarin compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 345.81 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Several studies have demonstrated that coumarin derivatives exhibit significant anticancer activity. The compound under review has been tested against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis and cell cycle arrest at G2/M phase
SW480 (Colon)15.0Inhibition of proliferation via mitochondrial pathway
A549 (Lung)10.0Activation of caspase cascades leading to apoptosis

In vitro studies indicate that the compound induces apoptosis through mitochondrial pathways and cell cycle arrest, particularly at the G2/M phase, which is critical in cancer treatment strategies.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential role in treating inflammatory diseases.

Neuroprotective Effects

Neuroprotective properties have been observed in models of neurodegeneration. The compound exhibits inhibition of acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease:

Assay Type IC50 (μM)
AChE Inhibition5.0
BuChE Inhibition6.5

The inhibition of AChE suggests that this compound could help enhance cholinergic transmission, thereby improving cognitive function in neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression, preventing cancer cells from proliferating.
  • Inflammatory Pathway Modulation : It modulates signaling pathways involved in inflammation, reducing cytokine release.
  • Enzyme Inhibition : The inhibition of AChE and BuChE enhances its potential as a therapeutic agent for cognitive disorders.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the efficacy of this compound against multiple cancer cell lines, confirming its potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Study :
    • Another investigation highlighted its role in enhancing cognitive function via AChE inhibition, demonstrating significant improvements in memory tasks in animal models .

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